![molecular formula C7H12FN3 B13070883 [1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine](/img/structure/B13070883.png)
[1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluoroethyl group and a methylamine group attached to the pyrazole ring, which can impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine typically involves multi-step organic reactions One common method includes the alkylation of a pyrazole derivative with a fluoroethyl halide under basic conditions
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can target the pyrazole ring or the fluoroethyl group, potentially leading to the formation of reduced derivatives.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Imines, amides
Reduction: Reduced pyrazole derivatives
Substitution: Various substituted pyrazole derivatives
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, [1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug discovery.
Industry: In industrial applications, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of [1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine involves its interaction with specific molecular targets. The fluoroethyl group can enhance its binding affinity to certain enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. The methylamine group can act as a nucleophile, facilitating covalent interactions with biological molecules.
Comparaison Avec Des Composés Similaires
- [1-(2-Chloro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine
- [1-(2-Bromo-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine
- [1-(2-Iodo-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine
Comparison: Compared to its halogenated analogs, [1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H12FN3 |
|---|---|
Poids moléculaire |
157.19 g/mol |
Nom IUPAC |
3-fluoro-N-methyl-1-(1H-pyrazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C7H12FN3/c1-9-6(2-4-8)7-3-5-10-11-7/h3,5-6,9H,2,4H2,1H3,(H,10,11) |
Clé InChI |
WAYWTHIWRDKOIR-UHFFFAOYSA-N |
SMILES canonique |
CNC(CCF)C1=CC=NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


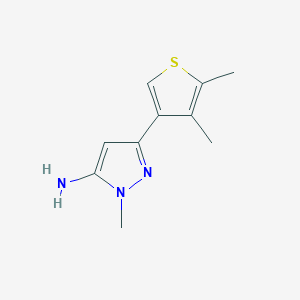
![Methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13070818.png)
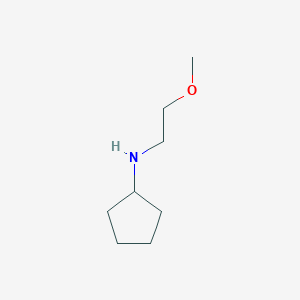

![Ethyl 3-amino-2-benzoyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-4-carboxylate](/img/structure/B13070838.png)
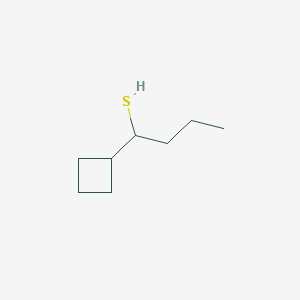
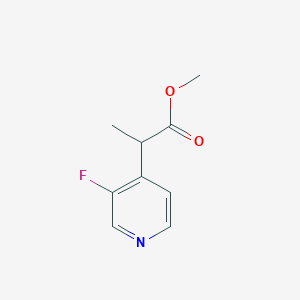
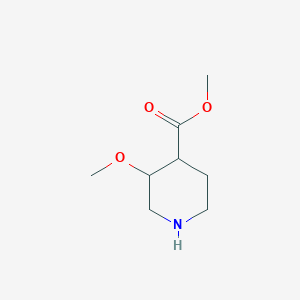
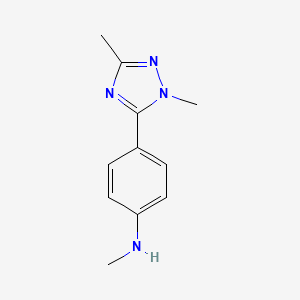
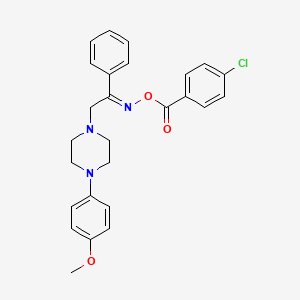
![6-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13070886.png)
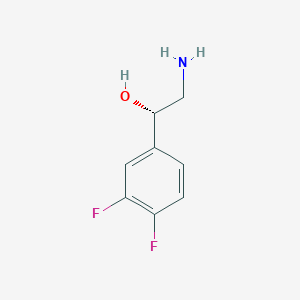
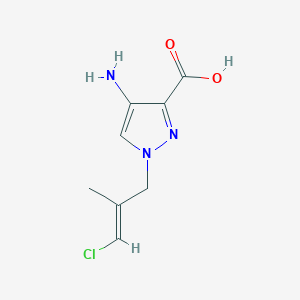
![7-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13070891.png)
